molecular formula C7H2BrClFNO2S B1415598 2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride CAS No. 1805132-53-9

2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride

Cat. No.: B1415598
CAS No.: 1805132-53-9
M. Wt: 298.52 g/mol
InChI Key: SYAJPYCPIKTEJN-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is characterized by the presence of bromine, cyano, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. This compound is known for its reactivity and is utilized in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonyl derivatives.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfonamides.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Drug Development: Employed in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients.

    Material Science: Utilized in the development of advanced materials and polymers.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of bromine, cyano, and fluorine groups also influences its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains an additional fluorine atom.

    2-Bromo-3-cyano-6-fluorobenzenesulfonyl chloride: Similar structure with slight variations in the position of functional groups.

Uniqueness

2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, fluorine, and sulfonyl chloride groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The presence of the cyano group, in particular, adds to its versatility in forming various derivatives and participating in diverse chemical reactions.

Properties

IUPAC Name

2-bromo-6-cyano-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-6-5(10)2-1-4(3-11)7(6)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAJPYCPIKTEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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